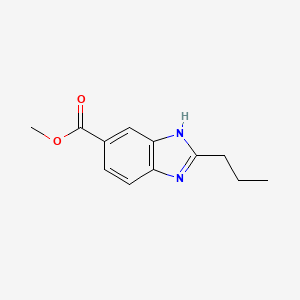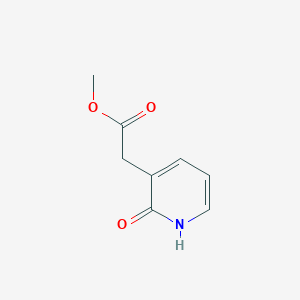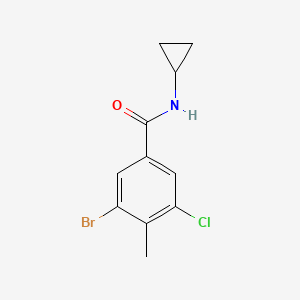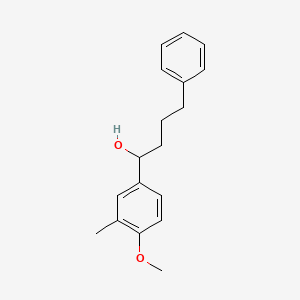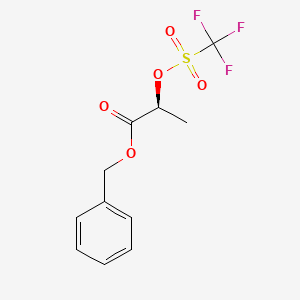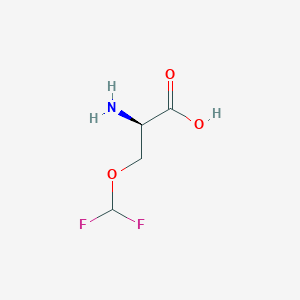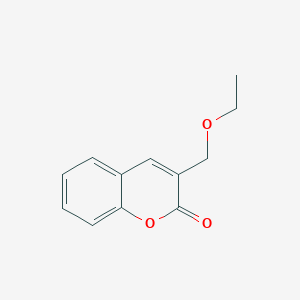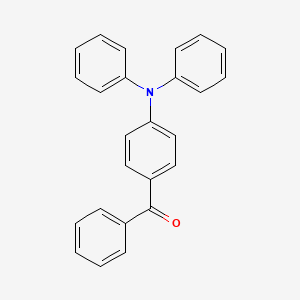
(4-(N,N-Diphenylamino)phenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(N,N-Diphenylamino)phenyl)(phenyl)methanone is an organic compound known for its unique mechanoluminescent properties. This compound is characterized by its ability to emit light when subjected to mechanical stress, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone typically involves the reaction of diphenylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(4-(N,N-Diphenylamino)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a mechanoluminescent material in the study of stress-induced luminescence.
Medicine: Investigated for use in drug delivery systems where mechanical stress can trigger drug release.
Industry: Utilized in the development of sensors and devices that detect mechanical stress.
Mécanisme D'action
The mechanoluminescent properties of (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone are attributed to the interactions between the diphenylamino and phenyl groups. When mechanical stress is applied, these interactions lead to the emission of light. The compound’s luminescence is primarily due to the locally excited state and twisted intramolecular charge transfer state .
Comparaison Avec Des Composés Similaires
(4-(Diphenylphosphanyl)phenyl)(phenyl)methanone: Similar mechanoluminescent properties but different emission colors.
Benzophenone-triphenylamine hybrids: Used in photopolymerization with distinct light absorption properties
Uniqueness: (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone is unique due to its tunable mechanoluminescent emission colors, which can be adjusted by manipulating weak intermolecular interactions in the crystalline state .
Propriétés
Formule moléculaire |
C25H19NO |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
phenyl-[4-(N-phenylanilino)phenyl]methanone |
InChI |
InChI=1S/C25H19NO/c27-25(20-10-4-1-5-11-20)21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
Clé InChI |
QNRCTABAMPXVIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

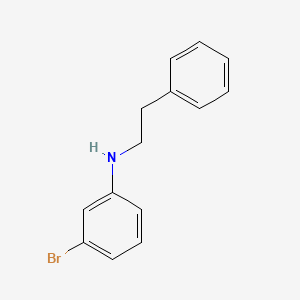

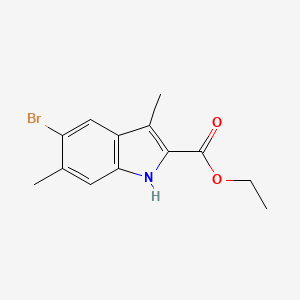
![1-[4-(1H-benzimidazol-5-yloxy)phenyl]ethanone](/img/structure/B8389979.png)
![5-Bromo-2-(2-fluorophenyl)pyrazolo[1,5-a]pyridine](/img/structure/B8389994.png)
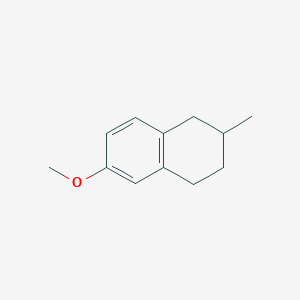
![6-Chloro-N-[(R)-3,3-dimethyl-2-butyl]nicotinamide](/img/structure/B8390009.png)
